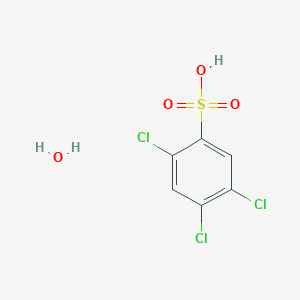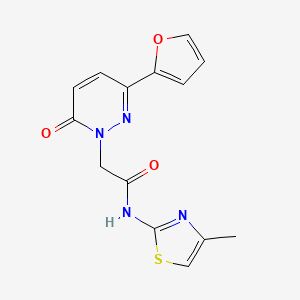
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a combination of furan, pyridazine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyridazine core.
Formation of the thiazole ring: This can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Final assembly: The final step would involve the coupling of the thiazole and pyridazine-furan intermediates under suitable conditions, such as using a peptide coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its target molecules.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like anti-cancer or anti-inflammatory research.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the thiazole ring, potentially altering its biological activity.
N-(4-methylthiazol-2-yl)acetamide: Lacks the pyridazine and furan rings, which might reduce its complexity and potential activity.
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Substitution of the thiazole ring with a phenyl group could significantly change its properties.
Uniqueness
The unique combination of furan, pyridazine, and thiazole rings in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide might confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-8-22-14(15-9)16-12(19)7-18-13(20)5-4-10(17-18)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,16,19) |
InChI Key |
JYBPRHHRZWLPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


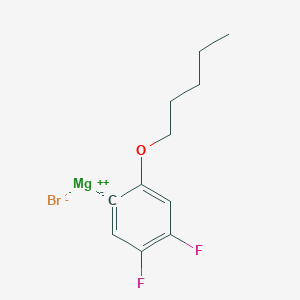
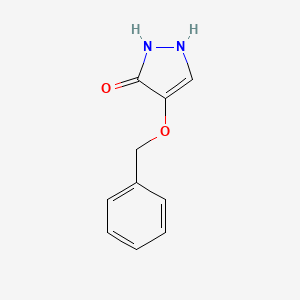
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
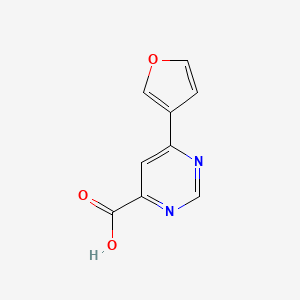
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
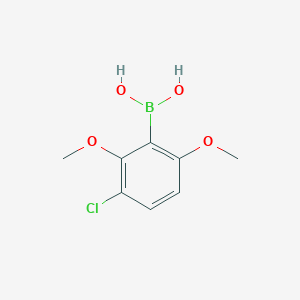
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
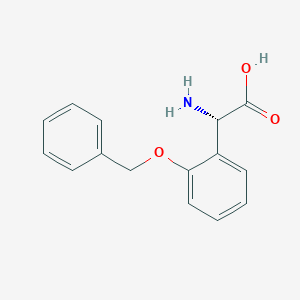
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
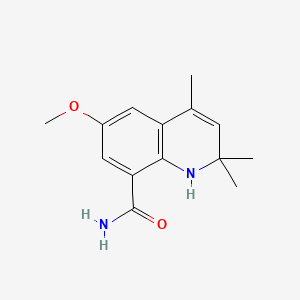
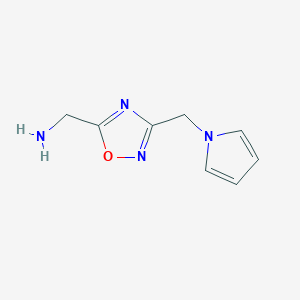
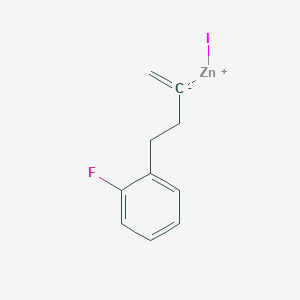
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
